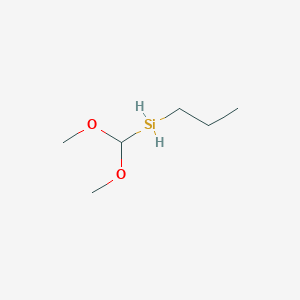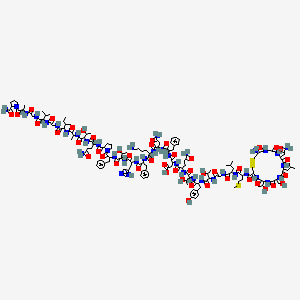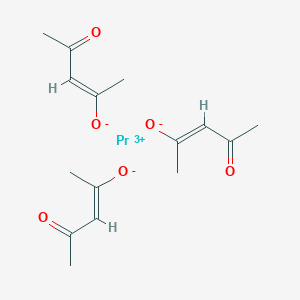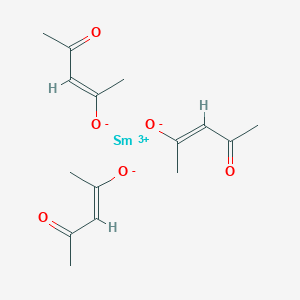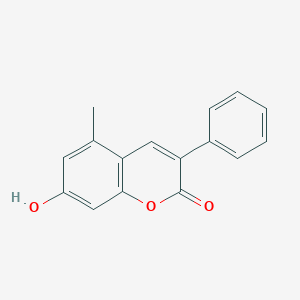
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by a benzopyrone structure, which is a fusion of a benzene ring and a pyrone ring. This particular compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.
Pechmann Condensation:
Industrial Production Methods
In an industrial setting, the synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation of the hydroxyl group can lead to the formation of quinones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents at low temperatures.
Products: Reduction of the carbonyl group can yield dihydrocoumarins.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Carried out in the presence of a catalyst such as iron or aluminum chloride.
Products: Halogenated derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is used as a starting material for the synthesis of various coumarin derivatives. These derivatives are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology
Biologically, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial activities. It is often used in studies investigating the mechanisms of these activities and their potential therapeutic applications.
Medicine
In medicine, 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is explored for its potential as an anticoagulant, similar to other coumarin derivatives like warfarin. It is also studied for its potential anticancer properties.
Industry
Industrially, this compound is used in the manufacture of perfumes and flavorings due to its pleasant aroma. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The biological effects of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- are primarily due to its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.
類似化合物との比較
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with significant antioxidant activity.
Warfarin: A well-known anticoagulant used in the treatment of thromboembolic disorders.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
7-hydroxy-5-methyl-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTXLYXNYNVWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)
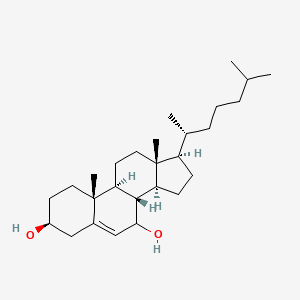
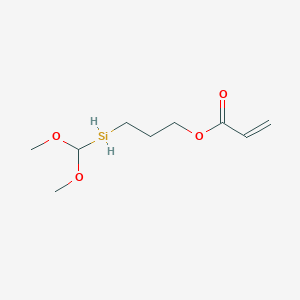

![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)
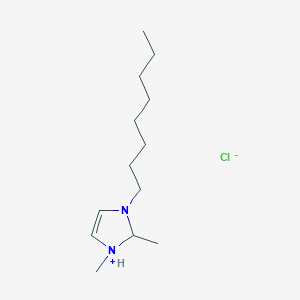

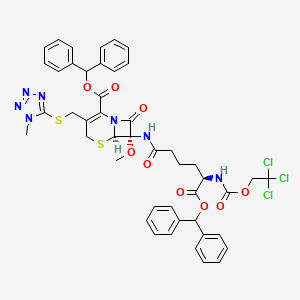
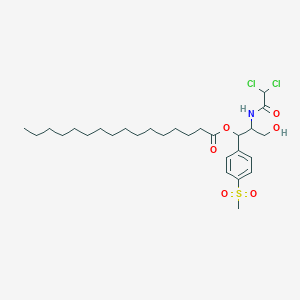
![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)
